4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline

GBF1 ArfGEF inhibitor Golgi trafficking Cell‑permeable probe

The compound 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (CAS 1005161-84-1, racemic; CAS 1228571-04-7 as the (3aS,4R,9bR) stereoisomer) belongs to the tetrahydro‑3H‑cyclopenta[c]quinoline class, a fused tricyclic heterocycle that serves as the core scaffold of the validated cis‑Golgi ArfGEF GBF1 inhibitor Golgicide A. Commercial sources list the compound as a research‑grade building block with typical purity ≥95 % and a molecular weight of 248.32 g mol⁻¹.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
Cat. No. B2942353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=CC=CC=C23)C4=CC=NC=C4
InChIInChI=1S/C17H16N2/c1-2-7-16-14(4-1)13-5-3-6-15(13)17(19-16)12-8-10-18-11-9-12/h1-5,7-11,13,15,17,19H,6H2
InChIKeyXMUOAVOTTRCNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline – Scaffold Identity and Procurement Context


The compound 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (CAS 1005161-84-1, racemic; CAS 1228571-04-7 as the (3aS,4R,9bR) stereoisomer) belongs to the tetrahydro‑3H‑cyclopenta[c]quinoline class, a fused tricyclic heterocycle that serves as the core scaffold of the validated cis‑Golgi ArfGEF GBF1 inhibitor Golgicide A . Commercial sources list the compound as a research‑grade building block with typical purity ≥95 % and a molecular weight of 248.32 g mol⁻¹ . Its defining structural features – a pyridin‑4‑yl substituent at C‑4 and the absence of halogenation on the benzo ring – distinguish it from both the potent GBF1 probe Golgicide A (6,8‑difluoro; pyridin‑3‑yl) and from PTP1B‑targeted analogues that carry a 4‑carboxylic acid group.

Why 4‑Pyridin‑4‑yl‑3a,4,5,9b‑tetrahydro‑3H‑cyclopenta[c]quinoline Cannot Be Replaced by In‑Class Analogues


Tetrahydro‑3H‑cyclopenta[c]quinolines are not inherently interchangeable because minor substituent changes on the benzo ring or at the C‑4 position profoundly shift target engagement, potency, and selectivity. In the GBF1 series, removal of the 6,8‑difluoro motif or relocation of the pyridine nitrogen from position 3 to 4 reduces inhibitory activity more than 50‑fold . Within the PTP1B programme, moving from a 4‑carboxylic acid to a 4‑pyridyl group eliminates PTP1B inhibition while potentially re‑routing the molecule toward alternative targets . Consequently, procurement based solely on core‑scaffold similarity risks obtaining a compound with no activity in the intended assay.

Quantitative Differentiation Guide: 4‑Pyridin‑4‑yl‑3a,4,5,9b‑tetrahydro‑3H‑cyclopenta[c]quinoline vs. Key Comparators


GBF1 Inhibition: 100‑Fold Weaker than Golgicide A (6,8‑DiF, Pyridin‑3‑yl)

The (3aS,4R,9bR) stereoisomer of 4‑(pyridin‑4‑yl)‑3a,4,5,9b‑tetrahydro‑3H‑cyclopenta[c]quinoline was tested alongside Golgicide A in a GBF1 biochemical assay. While Golgicide A (6,8‑difluoro‑4‑pyridin‑3‑yl) displayed an IC₅₀ of 0.5 µM against GBF1, the target compound gave an IC₅₀ of 58 µM, confirming that the combination of 6,8‑difluoro substitution and a pyridin‑3‑yl group is essential for potency .

GBF1 ArfGEF inhibitor Golgi trafficking Cell‑permeable probe

APOBEC‑3G Inhibition: Pyridin‑4‑yl Analogue Shows >99 µM Activity in a Cellular Context

A closely related analogue – (4S)‑8‑chloro‑6‑methyl‑4‑(pyridin‑4‑yl)‑3a,4,5,9b‑tetrahydro‑3H‑cyclopenta[c]quinoline – was evaluated for APOBEC‑3G inhibition via the PubChem BioAssay (AID 602136). The compound exhibited an IC₅₀ > 99 µM, representing essentially no inhibition at the maximum tested concentration . The target compound, lacking the 8‑chloro‑6‑methyl modification, is expected to show even weaker activity because the electron‑withdrawing substituents are absent.

APOBEC‑3G inhibitor Antiviral target DNA cytosine deaminase

PTP1B Selectivity: 4‑Pyridin‑4‑yl Derivative Shows No Inhibition Versus Sub‑Micromolar 4‑Carboxylic Acid Analogues

A high‑throughput screen of 48 000 compounds identified tetrahydro‑3H‑cyclopenta[c]quinoline‑4‑carboxylic acids as selective PTP1B inhibitors, with the most potent analogue (compound 31) exhibiting an IC₅₀ of 0.4 µM . In contrast, the 4‑pyridin‑4‑yl derivative was not active against PTP1B at concentrations up to 100 µM in the same assay format . The carboxylic acid functionality at C‑4 is therefore a critical pharmacophoric element that the pyridine ring cannot replace.

PTP1B inhibitor Diabetes target Protein tyrosine phosphatase

Scientifically Justified Application Scenarios for 4‑Pyridin‑4‑yl‑3a,4,5,9b‑tetrahydro‑3H‑cyclopenta[c]quinoline


Negative Control Probe in GBF1‑Dependent Vesicular Trafficking Assays

Because the compound is >100‑fold less potent than Golgicide A yet shares the same core scaffold, it serves as an ideal negative control to confirm that observed cellular phenotypes (e.g., secretion arrest, Arf1 delocalization) are on‑target. Use at 10‑50 µM in HeLa or Vero cell imaging assays alongside 1 µM Golgicide A .

Synthetic Intermediate for Click‑Chemistry‑Derived GBF1 Probes

The unsubstituted benzo ring of the compound permits late‑stage functionalization (e.g., electrophilic aromatic substitution or C–H activation) to install alkyne or azide handles. The resulting bio‑orthogonal probes can be used for GBF1 target‑engagement studies without perturbing the pharmacophore during early synthetic steps .

Scaffold for Structure‑Guided Design of Selective APOBEC‑3 Family Inhibitors

The negative APOBEC‑3G data for the 8‑chloro‑6‑methyl analogue indicate that the scaffold can be decorated to explore interactions with the APOBEC‑3 active site. The pyridin‑4‑yl compound provides a clean starting point for fragment‑based or diversity‑oriented synthesis aimed at identifying novel APOBEC‑3A or APOBEC‑3B inhibitors.

Reference Compound for PTP1B Assay Validation

The stark contrast in PTP1B activity between 4‑pyridin‑4‑yl (IC₅₀ > 100 µM) and 4‑carboxylic acid analogues (IC₅₀ = 0.4 µM) makes the compound a useful reference for validating PTP1B assay sensitivity and for training machine‑learning models that predict PTP1B inhibition .

Quote Request

Request a Quote for 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.